

Application of Tannase in Green Tea Processing: Enhancing Quality and Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tannase**

Cat. No.: **B8822749**

[Get Quote](#)

Application Note

Introduction

Green tea, derived from the leaves of *Camellia sinensis*, is a globally consumed beverage celebrated for its distinct flavor profile and numerous health benefits, which are largely attributed to its high concentration of polyphenolic compounds known as catechins. However, the presence of high levels of gallated catechins, such as (-)-epigallocatechin-3-gallate (EGCG) and (-)-epicatechin-3-gallate (ECG), can contribute to a bitter and astringent taste.^{[1][2]} Furthermore, these compounds can lead to the formation of "tea cream," a precipitate that forms when tea is cooled, affecting the appearance and stability of ready-to-drink tea beverages.^{[3][4]} **Tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes the hydrolysis of ester bonds in gallotannins and gallated catechins.^[5] Its application in green tea processing offers a green and effective strategy to improve the sensory attributes and overall quality of green tea products.

Principle of Action

Tannase specifically targets the galloyl ester bond in gallated catechins, hydrolyzing them into non-gallated catechins and gallic acid (GA). This biotransformation is central to the benefits observed in **tannase**-treated green tea. The primary reactions involve the conversion of EGCG to (-)-epigallocatechin (EGC) and GA, and the conversion of ECG to (-)-epicatechin (EC) and GA. This enzymatic modification leads to a significant reduction in bitterness and astringency,

an increase in sweet aftertaste, improved clarity and stability of tea infusions, and enhanced antioxidant activity.

Key Applications and Benefits

- Improved Taste and Aroma: By reducing the concentration of astringent gallated catechins, **tannase** treatment results in a smoother, less bitter taste and can enhance the sweet aftertaste of green tea.
- Reduced Tea Cream Formation: The hydrolysis of gallated catechins, which are major contributors to tea cream, significantly improves the cold-water solubility and clarity of green tea infusions, making it ideal for the production of iced teas and ready-to-drink beverages.
- Enhanced Bioactivity: The enzymatic release of gallic acid and the increase in non-gallated catechins can lead to an overall increase in the antioxidant capacity of green tea extracts.
- Increased Extraction Yield: The use of **tannase** can facilitate the breakdown of the tea leaf matrix, potentially leading to a higher extraction yield of soluble solids and polyphenols.

Quantitative Effects of Tannase Treatment

The following tables summarize the quantitative data from various studies on the application of **tannase** in green tea processing.

Parameter	Control (Untreated)	Tannase- Treated	Fold Change/Perce- ntage Change	Reference
Catechin Content (mg/g)				
Epigallocatechin gallate (EGCG)	33.3	1.0	-97%	
Epicatechin gallate (ECG)	11.9	1.1	-90.8%	
Epigallocatechin (EGC)	5.9	9.4	+59.3%	
Epicatechin (EC)	3.6	4.9	+36.1%	
Gallic Acid (GA)	2.4	17.2	+616.7%	
Antioxidant Activity (IC50 µg/mL)				
DPPH Radical Scavenging	Lower activity (higher IC50)	Higher activity (lower IC50)	IC50 decreased by 23.8%	
ABTS Radical Scavenging	Lower activity (higher IC50)	Higher activity (lower IC50)	IC50 decreased by 17.5%	
Sensory Evaluation				
Bitterness & Astringency	High	Significantly Reduced	-	
Sweet Aftertaste	Low	Significantly Improved	-	
Physical Properties				

Tea Cream Formation	Present	Significantly Reduced	-
Turbidity	Increases upon cooling	Remains Clear	-

Table 1: Changes in Catechin Composition, Antioxidant Activity, Sensory Perception, and Physical Properties of Green Tea after **Tannase** Treatment.

Enzyme Source	Optimal Temperature (°C)	Optimal pH	Incubation Time (min)	Enzyme Concentration	Reference
Aspergillus niger	80	-	40	-	
Penicillium longicatenatum (mutant)	60	5.5	120	2.5 U/mL	
Commercial Tannase	30	-	60	30 U/mL	
Commercial Tannase	44.12	4.62	12.17	1 mg/mL	
Aspergillus melleus	40	5.5	-	-	

Table 2: Optimal Conditions for **Tannase** Treatment of Green Tea from Various Sources.

Experimental Protocols

Protocol 1: Enzymatic Treatment of Green Tea Infusion

This protocol describes the application of **tannase** to a prepared green tea infusion to improve its quality.

Materials:

- Ground green tea leaves
- Purified **tannase** enzyme (e.g., from *Aspergillus niger*)
- Distilled water
- Magnetic stirrer with heating plate
- Centrifuge
- pH meter
- Incubator or water bath

Methodology:

- Preparation of Green Tea Infusion:
 - Weigh 4 g of ground green tea powder and add it to 200 mL of distilled water (1:50, w/v) in a beaker.
 - Heat the mixture to 90°C and stir for 30 minutes on a magnetic stirrer.
 - Centrifuge the infusion at 12,000 x g for 10 minutes to remove the tea leaf particles.
 - Filter the supernatant through a fine mesh screen.
- Enzymatic Treatment:
 - Cool the green tea infusion to the optimal temperature for the specific **tannase** being used (e.g., 55-65°C for thermostable **tannase**).
 - Adjust the pH of the infusion to the optimal pH for the enzyme (e.g., pH 5.5) using a suitable buffer or acid/base.
 - Add the **tannase** enzyme to the infusion at a predetermined concentration (e.g., 2.5 U/mL).
 - Incubate the mixture for a specified duration (e.g., 2 hours) with gentle agitation.

- Enzyme Inactivation:
 - After incubation, heat the treated infusion to a temperature that will inactivate the **tannase** (e.g., >90°C) for 10-15 minutes.
- Analysis:
 - The treated green tea infusion is now ready for sensory evaluation, and chemical analysis (e.g., HPLC for catechin profiling), and assessment of physical properties (e.g., turbidity).

Protocol 2: Simultaneous Enzymatic Extraction and Hydrolysis of Green Tea

This protocol combines the extraction and enzymatic treatment steps for a more efficient process.

Materials:

- Ground green tea leaves
- Purified **tannase** enzyme
- Distilled water
- Shaking water bath or incubator
- Centrifuge
- Filtration apparatus

Methodology:

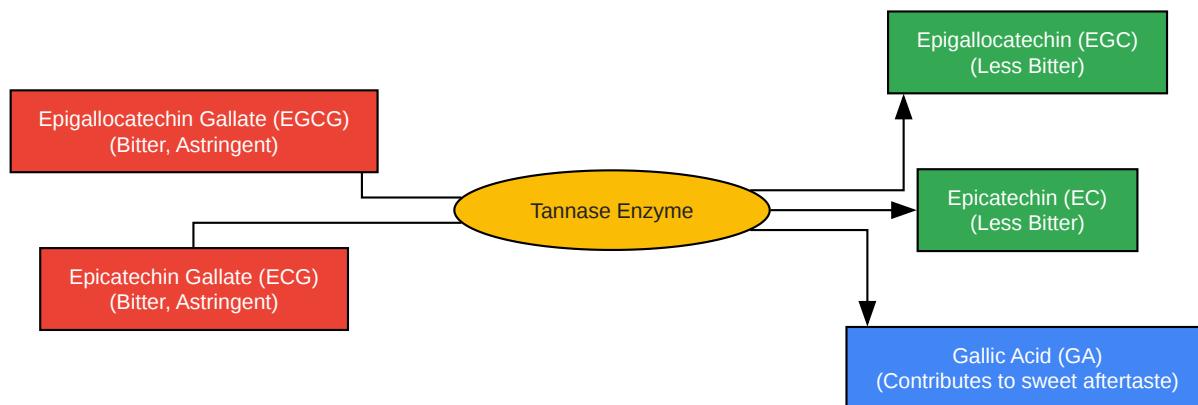
- Mixture Preparation:
 - Combine ground green tea powder and distilled water at a desired ratio (e.g., 1:50, w/v) in a suitable vessel.
- Simultaneous Extraction and Enzymatic Treatment:

- Add the **tannase** enzyme directly to the tea and water mixture.
- Set the temperature and pH to the optimal conditions for the **tannase** (e.g., 55-65°C, pH 5.5).
- Incubate the mixture for a specified time (e.g., 2 hours) with continuous agitation.
- Separation and Inactivation:
 - After the combined extraction and hydrolysis, centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to separate the tea residue.
 - Filter the supernatant.
 - Heat the clarified liquid to inactivate the enzyme as described in Protocol 1.
- Analysis:
 - The resulting green tea extract can be analyzed for its chemical composition and sensory properties.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Catechin Analysis

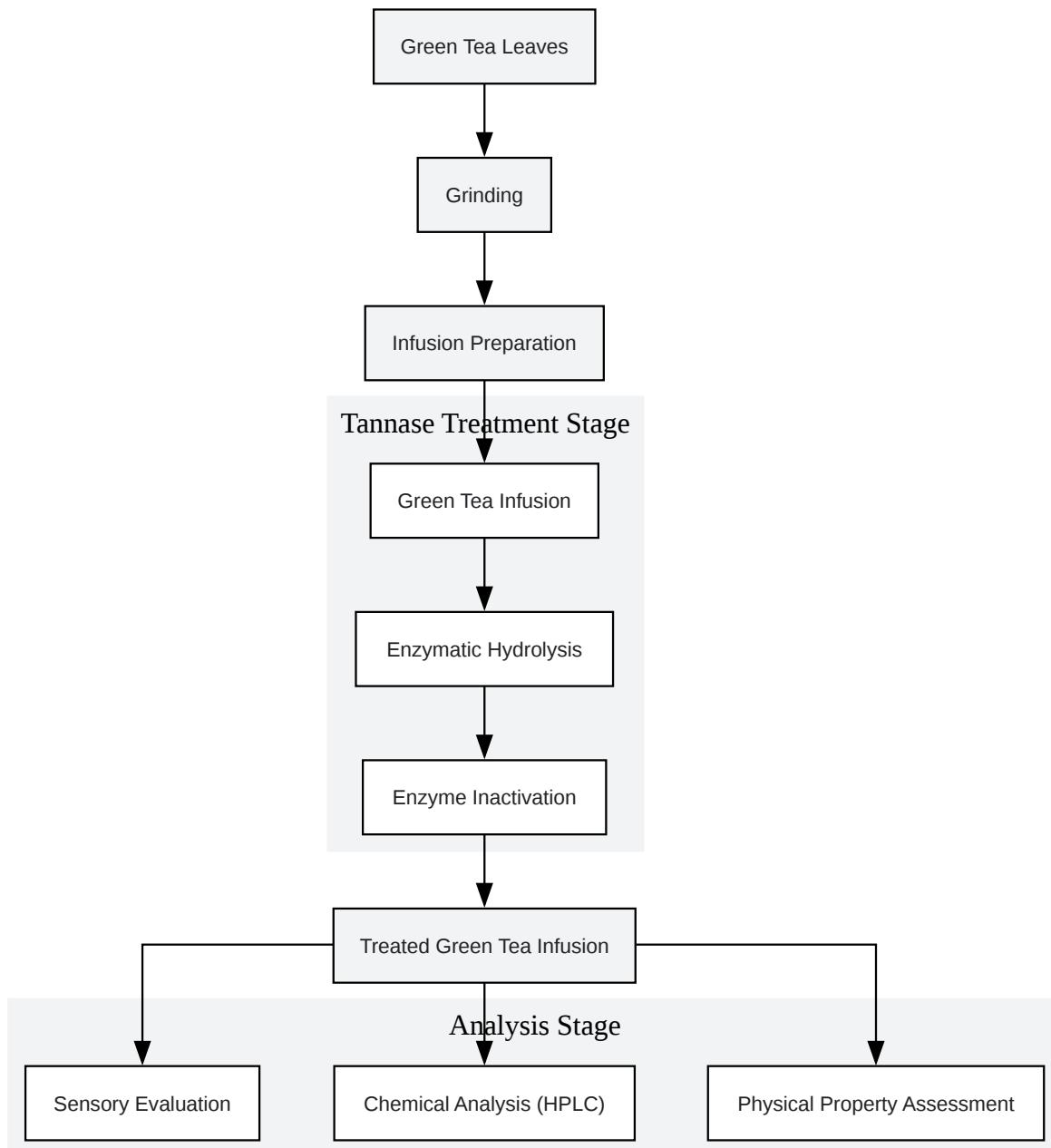
This protocol outlines a method for the quantitative analysis of catechins and gallic acid in green tea samples.

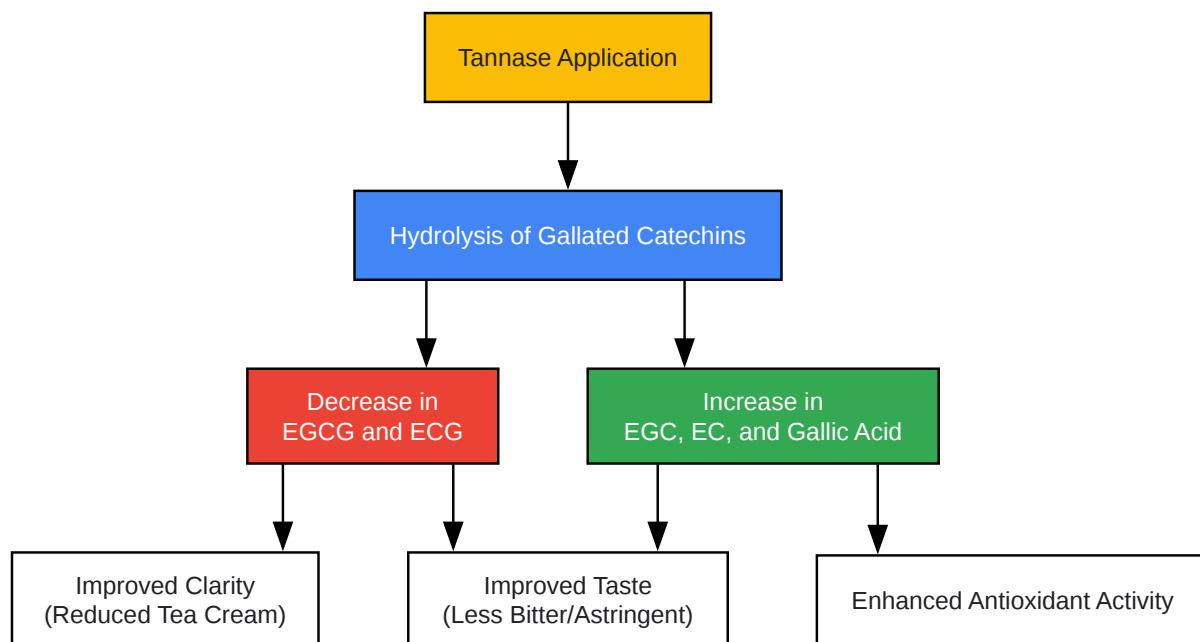
Materials and Equipment:


- HPLC system with a C18 reversed-phase column and a diode array detector (DAD)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Methanol (70% v/v)
- Syringe filters (0.45 µm)

- Standards for gallic acid, EGCG, ECG, EGC, EC, and caffeine

Methodology:


- Sample Preparation:
 - Accurately weigh 0.2 g of ground green tea sample into an extraction tube.
 - Add 5.0 mL of 70% (v/v) methanol and vortex.
 - Extract in a water bath at 70°C for 10 minutes.
 - Centrifuge at 3,000 x g for 10 minutes.
 - Repeat the extraction and combine the supernatants, making up the volume to 10 mL with 70% methanol.
 - Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 87:13) containing 0.05% trifluoroacetic acid.
 - Flow Rate: 2.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 210 nm.
- Quantification:
 - Identify and quantify the catechins and gallic acid by comparing their retention times and peak areas with those of the standards.


Visualizations

[Click to download full resolution via product page](#)

Biochemical pathway of **tannase** action on gallated catechins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improving the taste of autumn green tea with tannase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermostable Tannase from *Aspergillus Niger* and Its Application in the Enzymatic Extraction of Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Tannase in Green Tea Processing: Enhancing Quality and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8822749#application-of-tannase-in-green-tea-processing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426
Email: info@benchchem.com